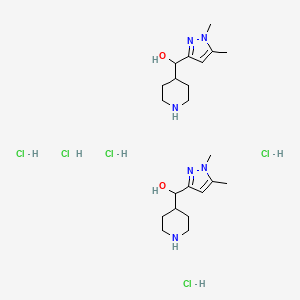
3,4-Dibromo-2,5-difluorophenylacetonitrile
Descripción general
Descripción
3,4-Dibromo-2,5-difluorophenylacetonitrile (DDFPA) is an organonitrogen compound with a unique chemical structure and a wide range of applications in organic synthesis and scientific research. It is a colorless to light yellow liquid with a sweet odor and a melting point of -30°C. DDFPA is a versatile reagent and has been used in various chemical syntheses, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, DDFPA is used in scientific research as a tool to study the mechanism of action of various enzymes and proteins.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2,5-difluorophenylacetonitrile is a useful reagent for scientific research due to its unique chemical structure and wide range of applications. It has been used in studies of the mechanism of action of various enzymes and proteins, and has also been used to study the structure and dynamics of proteins, as well as to study the binding of ligands to their target proteins. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been used in studies of the structure and function of DNA and RNA molecules, and to study the interactions between proteins and other molecules.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile is not fully understood, but it is known to be a reversible inhibitor of several enzymes and proteins. The exact mechanism of action is still under investigation, but it is believed that 3,4-Dibromo-2,5-difluorophenylacetonitrile binds to the active site of the enzyme or protein and alters its activity. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile is thought to interact with the active site of the enzyme or protein in a way that prevents the binding of the substrate or ligand, thereby inhibiting the enzyme or protein.
Biochemical and Physiological Effects
3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins, including proteases, phosphatases, and kinases. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to inhibit the production of certain hormones, such as cortisol, and to inhibit the activity of certain ion channels. Finally, 3,4-Dibromo-2,5-difluorophenylacetonitrile has been shown to have an effect on the expression of certain genes, and has been shown to modulate the activity of certain transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,4-Dibromo-2,5-difluorophenylacetonitrile in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and its unique chemical structure makes it useful for a wide variety of applications. Additionally, 3,4-Dibromo-2,5-difluorophenylacetonitrile is a reversible inhibitor, which means that it can be used to study the mechanism of action of enzymes and proteins without permanently inactivating them. However, 3,4-Dibromo-2,5-difluorophenylacetonitrile is also a relatively toxic compound and should be handled with caution. Additionally, the exact mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile is still not fully understood, and further research is needed to elucidate its exact effects.
Direcciones Futuras
The potential applications of 3,4-Dibromo-2,5-difluorophenylacetonitrile in scientific research are vast, and there are a number of possible future directions for research. One possible direction is to further investigate the mechanism of action of 3,4-Dibromo-2,5-difluorophenylacetonitrile, in order to better understand its effects on enzymes and proteins. Additionally, further research could be done to investigate the effects of 3,4-Dibromo-2,5-difluorophenylacetonitrile on gene expression and transcription factor activity. Finally, further research could be done to investigate the potential applications of 3,4-Dibromo-2,5-difluorophenylacetonitrile in drug discovery and development.
Propiedades
IUPAC Name |
2-(3,4-dibromo-2,5-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-6-5(11)3-4(1-2-13)8(12)7(6)10/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESVJRXEIWTKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)


![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)









